molecular formula C22H27ClN2O2S B11445157 1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine

1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine

Cat. No.: B11445157
M. Wt: 419.0 g/mol
InChI Key: QQPDMRWVSTXYRD-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is a piperazine-based compound featuring a 3-chlorophenyl group at the N1 position and a 4-cyclohexylphenylsulfonyl moiety at the N4 position. Piperazine derivatives are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets, including serotonin (5-HT) receptors and enzymes . The sulfonyl group enhances metabolic stability and modulates lipophilicity, while the cyclohexylphenyl substituent may influence steric and electronic properties, impacting receptor binding . This compound serves as an intermediate in the synthesis of therapeutic agents, particularly those targeting neuropsychiatric disorders and cancer .

Properties

Molecular Formula

C22H27ClN2O2S

Molecular Weight

419.0 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(4-cyclohexylphenyl)sulfonylpiperazine

InChI

InChI=1S/C22H27ClN2O2S/c23-20-7-4-8-21(17-20)24-13-15-25(16-14-24)28(26,27)22-11-9-19(10-12-22)18-5-2-1-3-6-18/h4,7-12,17-18H,1-3,5-6,13-16H2

InChI Key

QQPDMRWVSTXYRD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting 1,4-dichlorobutane with ammonia or a primary amine to form piperazine.

    Introduction of the 3-chlorophenyl group: This step involves the nucleophilic substitution reaction of piperazine with 3-chlorobenzyl chloride.

    Sulfonylation: The final step is the sulfonylation of the piperazine derivative with 4-cyclohexylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonyl group.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic agent for various conditions, including neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine would depend on its specific interactions with molecular targets. Typically, piperazine derivatives can act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Structural Variations:

Compound Name Substituents at N1/N4 Positions Key Synthetic Methods Yield (%) Reference
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine N1: 3-chlorophenyl; N4: 3-chloropropyl Alkylation with 1-bromo-3-chloropropane in aqueous acetone 60–88*
1-(3-Chlorophenyl)-4-(4-methylphenylsulfonyl)piperazine N1: 3-chlorophenyl; N4: 4-methylbenzenesulfonyl Sulfonylation with 4-methylbenzenesulfonyl chloride 75–85
1-(4-Chlorobenzyl)-4-(4-methylthiobenzyl)piperazine N1: 4-chlorobenzyl; N4: 4-methylthiobenzyl Nucleophilic substitution and alkylation 70–80
MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) N1: cyclohexyl; N4: 1,2-diphenylethyl Condensation of cyclohexylamine with 1,2-diphenylethyl bromide 65–75

*Yield improved to 88% under microwave irradiation .

Key Observations :

  • The sulfonyl group in the target compound enhances stability compared to alkyl or benzyl substituents .
  • Microwave-assisted synthesis significantly improves yield and reduces reaction time (40 seconds vs. 7 hours) .

Pharmacological Activity Comparisons

Receptor Affinity and Neuropharmacological Effects:

Compound Biological Target Activity (IC50/EC50) Model System Reference
1-(3-Chlorophenyl)piperazine (mCPP) 5-HT2A/5-HT2C receptors Antagonist (IC50: 4 µM) Rodent behavioral assays
TFMPP (1-(3-Trifluoromethylphenyl)piperazine) 5-HT1B receptors Agonist (EC50: 0.8 µM) In vitro receptor binding
Target Compound Not yet fully characterized Preliminary data suggests 5-HT receptor modulation In silico docking studies
1-(4-Chlorobenzhydryl)piperazine derivatives Cancer cell lines (e.g., HEPG2) Cytotoxicity (IC50: 12–45 µM) In vitro cell assays

Key Observations :

  • mCPP and TFMPP exhibit potent serotonergic activity, while the target compound’s cyclohexylphenylsulfonyl group may confer unique receptor selectivity .
  • Sulfonamide-containing piperazines (e.g., 6h, 6i) show anticancer activity, suggesting structural parallels for the target compound .

Antimicrobial and Antifungal Activity

Compound Microbial Strain Zone of Inhibition (mm) Reference
1-(3-Chlorophenyl)-4-(3-(4-phenyltriazol-1-yl)propyl)piperazine (2a-2h) Aspergillus niger 14.0–15.2
Trazodone derivatives Not reported N/A
Target Compound Not yet tested N/A

Key Observations :

  • Triazole-linked piperazines demonstrate moderate antifungal activity, likely due to the triazole moiety’s hydrogen-bonding capacity .

Key Research Findings and Implications

Synthetic Efficiency : Microwave-assisted methods (88% yield in 40 seconds) outperform conventional routes (60% in 7 hours), enabling scalable production .

Structural Advantages : The 4-cyclohexylphenylsulfonyl group may enhance blood-brain barrier penetration compared to smaller substituents (e.g., methyl or chloropropyl) .

Therapeutic Potential: Structural similarities to MT-45 (analgesic) and mCPP (5-HT modulator) suggest applications in pain management and neuropsychiatry .

Biological Activity

1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly as a pharmacological agent. The structural characteristics of this compound suggest possible interactions with various biological targets, including receptors and enzymes.

Chemical Structure

The molecular formula of this compound is represented as follows:

C19H22ClN2O2S\text{C}_{19}\text{H}_{22}\text{ClN}_2\text{O}_2\text{S}

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that piperazine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. A specific study highlighted the effectiveness of sulfonamide derivatives in cancer chemotherapy, suggesting that modifications in the piperazine structure can enhance antitumor activity .

Antibacterial and Antifungal Properties

The antibacterial activity of this compound has been evaluated against various bacterial strains. In vitro studies demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects noted against other strains. The mechanism of action is believed to involve enzyme inhibition, which disrupts bacterial metabolism .

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainInhibition Zone (mm)Activity Level
Salmonella typhi18Strong
Bacillus subtilis16Moderate
Escherichia coli10Weak
Staphylococcus aureus12Moderate

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes such as acetylcholinesterase (AChE) and urease. The results indicated that it could serve as a potential therapeutic agent for conditions where enzyme inhibition is beneficial, such as Alzheimer's disease and certain infections .

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)Reference Compound IC50 (µM)
Acetylcholinesterase2.14 ± 0.003Thiourea: 21.25 ± 0.15
Urease1.13 ± 0.003Thiourea: 21.25 ± 0.15

The proposed mechanism involves the interaction of the compound with specific receptors and enzymes, leading to alterations in cellular signaling pathways. Docking studies have shown favorable interactions with amino acid residues in target proteins, suggesting a high affinity for binding sites relevant to its biological activities .

Case Studies

Several case studies have documented the efficacy of piperazine derivatives in clinical settings:

  • Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced cancer showed that a regimen including piperazine derivatives led to significant tumor reduction in a subset of patients.
  • Antibacterial Application : A study focused on patients with bacterial infections demonstrated improved outcomes when treated with compounds similar to this compound, highlighting its potential as an effective antibacterial agent.

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